4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine
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Description
4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.319. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
Research has focused on the synthesis of derivatives and analogs of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine to explore their pharmacological properties. A study by Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, displaying a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the compound's potential in pharmaceutical applications Mattioda et al., 1975.
Antiproliferative Activity Against Cancer Cell Lines
Another line of research has examined the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Mallesha et al. (2012) synthesized a series of these derivatives, finding that some compounds showed promising activity against various cancer cell lines, suggesting potential use in cancer treatment Mallesha et al., 2012.
Anti-inflammatory and Analgesic Activities
Research by Sondhi et al. (2007) on pyrimidine derivatives revealed compounds with significant anti-inflammatory and analgesic activities. This study demonstrates the compound's application in developing new therapeutic agents for inflammation and pain management Sondhi et al., 2007.
Metabolism and Excretion Studies
Understanding the metabolism and excretion of this compound derivatives is crucial for drug development. Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, providing insights into the compound's metabolic pathways and elimination, which is vital for assessing its safety and efficacy Sharma et al., 2012.
Antibacterial Applications
Research has also explored the antibacterial activity of pyrido[2,3-d]pyrimidine derivatives. Matsumoto and Minami (1975) synthesized a series of compounds showing potent in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting the compound's use in developing new antibacterial agents Matsumoto & Minami, 1975.
Properties
IUPAC Name |
2-methyl-4-piperazin-1-yl-6-propan-2-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(2)17-12-8-11(14-10(3)15-12)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCIANUXAZWHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.